molecular formula C8H6FNO2 B13298653 3-(5-Fluoropyridin-2-YL)-3-oxopropanal

3-(5-Fluoropyridin-2-YL)-3-oxopropanal

Cat. No.: B13298653
M. Wt: 167.14 g/mol
InChI Key: AINTVFWJKLZCSZ-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-YL)-3-oxopropanal is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach is the direct fluorination of pyridine derivatives using electrophilic fluorinating agents .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-YL)-3-oxopropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(5-Fluoropyridin-2-YL)-3-oxopropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-YL)-3-oxopropanal involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the modulation of biological pathways and the compound’s potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

Uniqueness

3-(5-Fluoropyridin-2-YL)-3-oxopropanal is unique due to the specific position of the fluorine atom and the presence of the oxopropanal group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

3-(5-fluoropyridin-2-yl)-3-oxopropanal

InChI

InChI=1S/C8H6FNO2/c9-6-1-2-7(10-5-6)8(12)3-4-11/h1-2,4-5H,3H2

InChI Key

AINTVFWJKLZCSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C(=O)CC=O

Origin of Product

United States

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